An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-2-(4-phenoxyphenyl)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-2-(4-phenoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Oxo-2-(4-phenoxyphenyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific rationale that underpins them, ensuring a robust foundation for research and development applications.
Visualizing the Core Structure
To begin, a clear representation of the molecular architecture is essential.
Figure 1: 2D structure of 2-Oxo-2-(4-phenoxyphenyl)acetic acid.
Section 1: Core Physicochemical Data
A foundational understanding of a molecule begins with its key physicochemical parameters. These values are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source/Method |
| IUPAC Name | oxo(4-phenoxyphenyl)acetic acid | Sigma-Aldrich[1] |
| CAS Number | 79478-16-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₄H₁₀O₄ | Sigma-Aldrich[1] |
| Molecular Weight | 242.23 g/mol | Sigma-Aldrich[1] |
| Melting Point | 129-130 °C | Sigma-Aldrich[1] |
| Boiling Point | Predicted: ~438.5 °C | Prediction based on QSPR models[2] |
| Solubility | Predicted: Low in water, higher in organic solvents | Prediction based on machine learning models[3][4][5][6] |
| pKa | Predicted: ~3-4 | Prediction based on quantum mechanical and machine learning methods[7][8][9] |
Expert Insight: The presence of the carboxylic acid group suggests that the solubility of 2-Oxo-2-(4-phenoxyphenyl)acetic acid will be pH-dependent, increasing significantly in basic solutions due to deprotonation and salt formation. The α-keto acid functionality will influence its acidity and reactivity.
Section 2: Experimental Determination of Physicochemical Properties
To ensure scientific integrity, it is crucial to understand the methodologies used to determine these properties. The following section outlines the standard operating procedures for these key experiments.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Experimental Workflow: Capillary Melting Point Method
Figure 2: Workflow for melting point determination.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample ensures even heat distribution throughout the solid, leading to a more accurate and sharper melting point reading.[10]
-
Slow Heating Rate: A slow heating rate near the melting point allows the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.[10][11]
Solubility Assessment
Solubility is a critical parameter in drug development, affecting absorption and formulation. A systematic approach is used to determine a compound's solubility in various solvents.
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Prepare a series of test tubes, each containing 1 mL of a different solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, diethyl ether).
-
Sample Addition: Add approximately 10 mg of 2-Oxo-2-(4-phenoxyphenyl)acetic acid to each test tube.
-
Observation: Vigorously shake each tube and observe whether the solid dissolves completely, partially, or not at all.[12]
-
Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.
Expert Insight: The solubility in aqueous acidic and basic solutions provides a preliminary indication of the compound's pKa. Solubility in 5% NaHCO₃, a weak base, suggests a relatively acidic compound (pKa < 6), which is expected for a carboxylic acid.[12]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a solution. For ionizable drugs, it is a key determinant of their absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow: Potentiometric Titration
Figure 3: Workflow for pKa determination via potentiometric titration.
Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the acid-base behavior. The inflection point at the equivalence point confirms a monoprotic acid, and the buffer region provides a reliable measure of the pKa.[5]
Section 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings. The protons on the phenoxy-substituted ring will be shifted downfield due to the electron-withdrawing effect of the ether linkage and the keto-acid moiety. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[1][13][14]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the range of 160-190 ppm.[15] The aromatic carbons will appear in the 110-160 ppm region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C=O (Ketone) | ~1700 | Strong, sharp |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |
| C-O (Ether) | 1250-1000 | Strong |
| Aromatic C-H | 3100-3000 | Medium |
| Aromatic C=C | 1600-1450 | Medium to weak |
Expert Insight: The two carbonyl stretching vibrations may overlap, appearing as a single broad, strong band. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (242.23 g/mol ) should be observed.
-
Key Fragments: Common fragmentation pathways for α-keto acids include the loss of CO₂ (44 Da) and CO (28 Da). Cleavage of the ether bond is also a likely fragmentation pathway.[9][17]
Section 4: Plausible Synthesis Route
While various methods for the synthesis of phenoxyacetic acid derivatives exist, a common approach involves the reaction of a phenol with an α-halo ester followed by hydrolysis. A plausible synthesis for 2-Oxo-2-(4-phenoxyphenyl)acetic acid is outlined below.[17][18][19][20]
Synthetic Workflow
Figure 4: Plausible two-step synthesis of 2-Oxo-2-(4-phenoxyphenyl)acetic acid.
Expert Rationale: This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields of Chan-Lam coupling reactions for ether synthesis. The final hydrolysis step is a standard and robust method for converting esters to carboxylic acids.
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How to Predict pKa. (2025, October 16). Rowan. Retrieved from [Link]
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Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem. Retrieved from [Link]
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Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. Retrieved from [Link]
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Acetic acid, phenoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
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The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). (n.d.). ResearchGate. Retrieved from [Link]
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(2,4-Dihydroxyphenyl)(oxo)acetic acid | C8H6O5 | CID 219596. (n.d.). PubChem. Retrieved from [Link]
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